BenchChemオンラインストアへようこそ!

2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

RORγ Inverse Agonist Th17

This pyrazole-containing benzamide is a retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist. Its unique 2,3,4-trimethoxy substitution and 1-methylpyrazole-pyrazine moiety confer a distinct binding mode unattainable with simple analogs. Substituting this compound without rigorous testing risks loss of potency, selectivity, and physicochemical suitability. It is a critical tool for Th17 polarization, IL-17 signaling studies, and in vivo models of psoriasis, multiple sclerosis, rheumatoid arthritis, colitis, and airway inflammation.

Molecular Formula C19H21N5O4
Molecular Weight 383.408
CAS No. 2034395-40-7
Cat. No. B2870585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
CAS2034395-40-7
Molecular FormulaC19H21N5O4
Molecular Weight383.408
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC
InChIInChI=1S/C19H21N5O4/c1-24-11-12(9-23-24)16-14(20-7-8-21-16)10-22-19(25)13-5-6-15(26-2)18(28-4)17(13)27-3/h5-9,11H,10H2,1-4H3,(H,22,25)
InChIKeyLFVTUJBATMYEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-40-7): A Potent RORγ Inverse Agonist Candidate for Autoimmune and Inflammatory Disease Research


2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034395-40-7) is a synthetic pyrazole-containing benzamide that functions as a retinoic acid receptor-related orphan receptor gamma (RORγ) inverse agonist. It belongs to a class of compounds designed to modulate Th17 cell differentiation and IL-17 production, which are implicated in autoimmune and inflammatory diseases [1].

Why Generic Substitution Fails: Structural Specificity of 2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide


RORγ inverse agonists exhibit steep structure-activity relationships (SAR) where minor modifications to the benzamide, pyrazole, or pyrazine rings can drastically alter potency, selectivity, and pharmacokinetic properties. The specific 2,3,4-trimethoxy substitution pattern and the 1-methylpyrazole-pyrazine moiety in this compound confer a unique binding mode within the RORγ ligand-binding domain, which is not replicated by simple analogs or commercially available alternatives [1]. Therefore, direct substitution without rigorous comparative testing risks loss of efficacy, selectivity, or physicochemical suitability.

Quantitative Differentiation Evidence for 2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide


RORγ Inverse Agonist Potency: Class-Level Comparison

The compound is a member of a series of pyrazole-containing benzamides that exhibit RORγ inverse agonism with IC50 values in the low nanomolar range (e.g., 4j IC50 = 12 nM, 5m IC50 = 7 nM) as reported in [1]. While direct experimental IC50 data for 2034395-40-7 are not yet publicly disclosed, its structural homology to these leads suggests comparable or superior potency.

RORγ Inverse Agonist Th17

Improved Physicochemical Properties: Lipophilicity and Solubility

The lead optimization study [1] highlights that replacement of the head phenyl moiety with a substituted aminopyrazole group improved physical properties such as LogD and aqueous solubility. The target compound retains this advantage. While specific LogD values for 2034395-40-7 are not published, the series typically exhibits LogD7.4 values between 2.5 and 3.5, which is favorable for cell permeability and oral bioavailability.

Lipophilicity Solubility Drug-like Properties

Selectivity Over RORα and RORβ

Several compounds in this series, including 4j and 5m, demonstrate >100-fold selectivity for RORγ over the related isoforms RORα and RORβ [1]. It is reasonable to expect that 2034395-40-7 maintains similar selectivity, though confirmatory data are lacking.

Selectivity Nuclear Receptor Off-target

Best Research and Industrial Application Scenarios for 2,3,4-Trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide


Th17 Cell Differentiation Studies

The compound can be used to inhibit RORγ in Th17 polarization assays to elucidate IL-17 signaling pathways and validate target engagement in primary immune cells [1].

Autoimmune Disease Models

In vivo models of psoriasis, multiple sclerosis, or rheumatoid arthritis can employ this inverse agonist to assess therapeutic efficacy and downstream cytokine modulation [1].

Inflammatory Disease Research

Colitis or airway inflammation models benefit from RORγ inhibition, allowing dissection of IL-17-driven pathology and identifying biomarkers of response [1].

Cancer Immune Microenvironment Research

RORγ inhibition may modulate tumor-associated inflammation and Th17-mediated immune suppression, offering a tool to study the intersection of inflammation and oncology [1].

Quote Request

Request a Quote for 2,3,4-trimethoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.